1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction .Scientific Research Applications
- Compound Design : Researchers designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) and thioglycoside derivatives (compounds 14, 15) as novel CDK2 inhibitors .
- Biological Activity : Most compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines (IC50 range: 45–97 nM and 6–99 nM, respectively) and moderate activity against HepG-2 (IC50 range: 48–90 nM) compared to sorafenib. Compounds 14 and 15 exhibited the best cytotoxic activities against all three cell lines .
- Enzymatic Inhibition : Compounds 14, 13, and 15 significantly inhibited CDK2/cyclin A2 with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, outperforming sorafenib (IC50: 0.184 ± 0.01 μM) .
- The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives involves condensation of phenyl hydrazines with ethyl acetoacetate, yielding phenyl-3H-pyrazol-3-ones .
Cancer Therapy and CDK2 Inhibition
Synthetic Chemistry
Enhanced Cytotoxicity
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c1-17-4-6-18(7-5-17)11-10-8-16-19(3-2-13)12(10)15-9-14-11/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHIQORONSRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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